(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride

Overview

Description

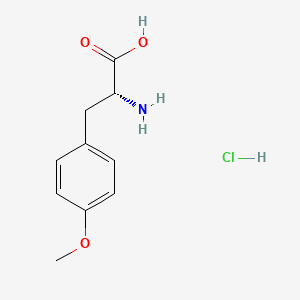

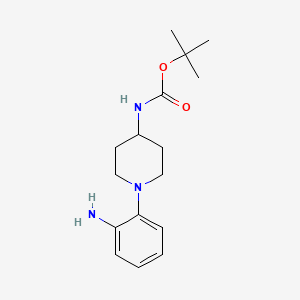

“®-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride” is a compound with the molecular formula C10H13NO3 . It is also known by other names such as “®-3-amino-3-(4-methoxyphenyl)propanoic acid” and "®-3-amino-3-(4-methoxy-phenyl)-propionic acid" . This compound is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants .

Molecular Structure Analysis

The molecular structure of “®-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride” can be represented by its IUPAC name “(3 R )-3-amino-3- (4-methoxyphenyl)propanoic acid” and its InChI representation "InChI=1S/C10H13NO3/c1-14-8-4-2-7 (3-5-8)9 (11)6-10 (12)13/h2-5,9H,6,11H2,1H3, (H,12,13)/t9-/m1/s1" .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride” include a molecular weight of 195.21 g/mol, an XLogP3 of -1.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 .Scientific Research Applications

Proteomics Research

“O-Methyl-D-tyrosine hydrochloride” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior and interactions.

Synthesis of Other Compounds

“®-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride” can be used as a ligand to prepare triorganotin (IV) complexes of biological importance . It can also be used to prepare Co (II) based chiral coordination polymers having catalytic activity towards aldol reaction .

Anticonvulsant and Sedative Agents

A series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were designed and synthesized using “®-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride” as an intermediate . These derivatives were biologically evaluated for their anticonvulsant, sedative activity, and neurotoxicity .

Enantiomeric Selectivity

The compound has been found to be enantiomerically selective for ® and (S) enantiomers of β-amino-β-(4-methoxyphenyl) propionic acid with a resolution >2.5 . This property can be useful in chiral separation techniques.

Inhibitor of Proliferation

“D-Tyrosine methyl ester hydrochloride” is an intermediate in the synthesis of oxybutynin chloride , an inhibitor of proliferation and suppresses gene expression in bladder smooth muscle cells .

Autophosphorylation and Activation of Kinases

Nonphosphorylatable substrate analogs selectively block autophosphorylation and activation of the insulin receptor, epidermal growth factor receptor, and pp60v-src kinases . “O-Methyl-D-tyrosine hydrochloride” could potentially be used in this context.

Mechanism of Action

Target of Action

It is known that tyrosine and its derivatives often interact with enzymes such as tyrosine 3-monooxygenase . This enzyme is crucial in the synthesis of catecholamines, which are important neurotransmitters in the nervous system .

Mode of Action

Tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine . This relationship is much like that between cysteine and methionine. Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50% .

Biochemical Pathways

The biochemical pathways affected by O-Methyl-D-tyrosine hydrochloride are likely related to the synthesis of catecholamines. As a derivative of tyrosine, this compound may influence the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine .

properties

IUPAC Name |

(2R)-2-amino-3-(4-methoxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJANEXICRZDJT-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679943 | |

| Record name | O-Methyl-D-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride | |

CAS RN |

70601-63-7 | |

| Record name | O-Methyl-D-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1422209.png)

![1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B1422210.png)

![methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate](/img/structure/B1422215.png)